molecular formula C17H12F2O B8808221 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one CAS No. 33386-21-9

1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one

Cat. No. B8808221
CAS RN: 33386-21-9
M. Wt: 270.27 g/mol
InChI Key: BNHFGYIPXPENKA-UHFFFAOYSA-N
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Description

1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one is a useful research compound. Its molecular formula is C17H12F2O and its molecular weight is 270.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33386-21-9

Product Name

1,5-Bis(4-fluorophenyl)-1,4-pentadien-3-one

Molecular Formula

C17H12F2O

Molecular Weight

270.27 g/mol

IUPAC Name

1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H12F2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H

InChI Key

BNHFGYIPXPENKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Commercially available 4-fluorobenzaldehyde of formula V-1 is condensed with acetone, under basic conditions, to provide 1,5-Bis-(4-fluorophenyl)-penta-1,4-dien-3-one of formula V-2. The dienone is reduced with magnesium in methanol to provide the ketone of formula V-3. The ketone of formula V-3 is converted to dihydropyrone products of formula V-8 using chemistry analogous to that described in Chart U for the sequence of reactions from U-3 to U-8.
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Synthesis routes and methods II

Procedure details

4-Fluorobenzaldehyde (1r, 0.75 ml, 7.0 mmol) and acetone (19, 0.26 ml, 3.5 mmol) were combined in ethanol (30 ml) and stirred for 10 min at room temperature. A solution of sodium hydroxide (0.50 g, 12.5 mmol) and water (20 ml) was added and the mixture stirred for 18 hr at room temperature. The resulting precipitate was filtered and recrystallized from ethanol to afford 0.82 g (86%) of a yellow solid: mp 150-152° C. [expected mp 152-154° C.]; 1H NMR: δ 6.97 (d, 2H, J=15.9 Hz), 7.09 (m, 4H), 7.58 (m, 4H), 7.68 (d, 2H, J=15.9 Hz); 13C NMR: δ 116.1, 1125.1, 130.2, 130.9, 142.0, 164.0, 188.3.
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0.75 mL
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0.26 mL
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0.5 g
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20 mL
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30 mL
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Yield
86%

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